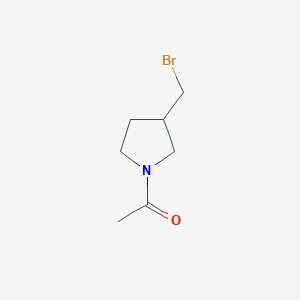

1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-(bromomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCOFRGWHKMJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Gaps and Objectives for 1 3 Bromomethyl Pyrrolidin 1 Yl Ethanone

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

Amide Bond Disconnection: The most evident disconnection is at the N-acyl bond (C-N bond). This bond can be retrosynthetically cleaved to reveal N-acetylpyrrolidine and a bromomethylating agent, or more practically, 3-bromomethylpyrrolidine and an acetylating agent like acetyl chloride or acetic anhydride. This approach relies on the successful prior synthesis of the substituted pyrrolidine (B122466) core.

C3-Substituent Disconnection: A second strategic disconnection involves the C-C bond of the bromomethyl group. This leads to a 3-substituted pyrrolidine precursor that can be functionalized. For instance, a 3-hydroxymethylpyrrolidine derivative could be a key intermediate, which can be converted to the target bromomethyl compound via nucleophilic substitution. This precursor, in turn, can be derived from various acyclic starting materials through cyclization strategies.

These disconnections highlight two major phases in the synthesis: the construction of the 3-substituted pyrrolidine ring and the subsequent introduction or modification of the C3-substituent.

Established Synthetic Routes to Substituted Pyrrolidines

The synthesis of the pyrrolidine core is a well-explored area of organic chemistry, with numerous methodologies available to control substitution patterns and stereochemistry.

The construction of the five-membered pyrrolidine ring can be achieved through several powerful strategies, including cycloadditions, utilization of chiral precursors, and intramolecular cyclizations.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most direct and powerful methods for constructing five-membered heterocycles like pyrrolidines. osaka-u.ac.jpnih.gov This reaction typically involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, which is usually an alkene or alkyne. nih.govmdpi.com

Azomethine ylides are highly reactive intermediates that can be generated in situ from various precursors. acs.org A common method involves the thermal decarboxylation of α-amino acids in the presence of an aldehyde or ketone. mdpi.comresearchgate.net The resulting azomethine ylide then rapidly reacts with an electron-deficient alkene to yield a highly functionalized pyrrolidine. The versatility of this method allows for the creation of multiple stereocenters in a single, often highly stereocontrolled, step. rsc.orgacs.org The reaction's regio- and diastereoselectivity can often be controlled by the choice of catalyst, substrates, and reaction conditions. acs.org

Table 1: Examples of [3+2] Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Glycine + Aldehyde | Maleimide | Heat | Substituted Pyrrolidine |

| N-metalated imines | Electron-deficient alkene | Lewis Acid (e.g., Ag(I), Cu(I)) | Polysubstituted Pyrrolidine |

The use of enantiomerically pure starting materials from the "chiral pool" is a cornerstone of asymmetric synthesis. Amino acids, particularly L-proline and L-hydroxyproline, are excellent precursors for the stereoselective synthesis of pyrrolidine derivatives. nih.govrsc.orgmdpi.com Their inherent chirality and pre-formed ring structure provide a rigid framework that can be chemically modified to introduce various substituents with high stereocontrol. For example, the carboxyl group and other functionalities of proline can be manipulated to build complex molecular architectures. nih.gov

Carbohydrates also serve as versatile chiral starting materials. They can be converted into precursors like nitrones, which can then undergo cycloaddition reactions to form chiral pyrrolidines. nih.gov This approach leverages the rich stereochemistry of sugars to produce highly functionalized and optically active pyrrolidine products.

Intramolecular cyclization of acyclic precursors is another powerful strategy for pyrrolidine synthesis. researchgate.netdntb.gov.ua These reactions involve forming one of the C-N or C-C bonds of the ring from a linear substrate containing the appropriate functional groups. Common approaches include:

Intramolecular Amination: This involves the cyclization of an amine onto an electrophilic carbon center within the same molecule, such as an alkyl halide or a double bond (hydroamination). osaka-u.ac.jp

Radical Cyclization: Carboxamide radicals can cyclize onto an alkene to form pyrrolidones, which can be further reduced to pyrrolidines. researchgate.net

Metathesis Reactions: Ring-closing metathesis of a diene containing a nitrogen atom is an effective method for constructing the pyrrolidine ring. organic-chemistry.org

These methods are particularly useful for creating substituted pyrrolidines where the substitution pattern is defined by the structure of the acyclic precursor. nih.gov

Once the pyrrolidine ring is formed, or if a suitable precursor is chosen, the final step is the introduction of the bromomethyl group at the C3 position. This is typically achieved through the functional group transformation of a more accessible substituent, such as a hydroxyl or carboxyl group.

A common and practical precursor for this transformation is a 3-hydroxymethylpyrrolidine derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by a bromide ion (from sources like LiBr or NaBr). A more direct conversion of the alcohol to the bromide can be achieved using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide in combination with triphenylphosphine (the Appel reaction). A patent describes the synthesis of 3-bromo-1-methylpyrrolidine from 3-hydroxy-1-methylpyrrolidine using phosphorus tribromide in hexane. google.com

Alternatively, direct bromination of a pyrrolidine ring can be complex and lead to mixtures of products, though specific substrates can undergo regioselective bromination under controlled conditions. psu.edu Therefore, the functionalization of a pre-existing C3 substituent is generally the more controlled and preferred route for synthesizing 3-bromomethylpyrrolidine derivatives.

Table 2: Methods for Bromomethyl Group Introduction

| Starting Functional Group | Reagents | Reaction Type |

|---|---|---|

| Hydroxymethyl (-CH₂OH) | PBr₃ | Nucleophilic Substitution |

| Hydroxymethyl (-CH₂OH) | 1. TsCl, Pyridine; 2. LiBr | Nucleophilic Substitution |

Introduction of the Bromomethyl Moiety at the Pyrrolidine C3 Position.

Regioselective and Stereoselective Bromination Techniques

Achieving the desired regiochemistry and stereochemistry of the bromomethyl group is a critical challenge in the synthesis of this compound. The stereocenter at the C-3 position necessitates methods that can control the spatial arrangement of the incoming bromine atom or a precursor group.

One effective strategy involves the stereoselective bromination of proline derivatives. For instance, a bromine-mediated cyclization can be employed on a suitably designed precursor. nih.gov A common approach is the bromolactonization of an unsaturated ester derived from a chiral precursor, which proceeds with high diastereoselectivity to install the bromine and create a lactone intermediate. nih.gov Another technique involves the direct bromination of a proline-derived imine intermediate using reagents like N-bromosuccinimide (NBS), which can lead to a mixture of cis/trans racemates that may require subsequent separation. nih.gov The functionalization of C(sp³)–H bonds at the unactivated 3-position of proline derivatives using palladium catalysis also represents an advanced method for introducing functionality that can later be converted to a bromine. acs.org

Precursor Functional Group Interconversion Strategies

Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. numberanalytics.comscribd.com This is particularly relevant in the synthesis of this compound, where the bromomethyl moiety is often installed by converting a more stable or readily available functional group on a pyrrolidine precursor.

Common precursors include derivatives of 3-hydroxypyrrolidine or pyrrolidine-3-carboxylic acid. The hydroxyl group of a 3-(hydroxymethyl)pyrrolidine derivative can be converted to a bromide through nucleophilic substitution. This typically involves a two-step process where the alcohol is first converted into a better leaving group, such as a tosylate or mesylate, followed by displacement with a bromide salt. Alternatively, direct conversion can be achieved using reagents like phosphorus tribromide or hydrobromic acid. A more specialized method involves the reductive bromination of a carboxylic acid, which can transform a pyrrolidine-3-carboxylic acid derivative into the desired 3-bromomethylpyrrolidine. organic-chemistry.org

N-Acylation Approaches for the Pyrrolidine Nitrogen

The introduction of the acetyl group onto the pyrrolidine nitrogen is a crucial final step in the synthesis. As pyrrolidine is a secondary amine, standard acylation methods are generally effective, though conditions can be optimized for yield and purity. nih.gov

Acetylation Methodologies (e.g., direct N-acetylation)

Direct N-acetylation of the 3-bromomethylpyrrolidine precursor is the most common route. A variety of reagents and conditions can be employed for this transformation. The choice of method often depends on the scale of the reaction, the stability of the substrate, and the desired purity of the final product.

Common acetylating agents include acetyl chloride and acetic anhydride. These reactions are typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the acidic byproduct (HCl or acetic acid). stackexchange.com Alternative, milder, and more environmentally friendly methods have also been developed. For example, iodine has been shown to effectively catalyze the N-acylation of secondary amines with acetyl chloride under solvent-free conditions. researchgate.nettandfonline.com Another approach utilizes ammonium acetate in acetic acid at reflux temperatures, offering a cost-effective option. tandfonline.com

| Method | Reagents | Catalyst/Base | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Standard Acylation | Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM), 0°C to RT | Well-established, reliable | stackexchange.com |

| Anhydride Acylation | Acetic Anhydride | Pyridine, DMAP | Various solvents | Commonly used, effective | tandfonline.com |

| Iodine-Catalyzed | Acetyl Chloride | Iodine (catalytic) | Solvent-free, Room Temperature | Mild, efficient, high yield | researchgate.nettandfonline.com |

| Ammonium Acetate Method | Ammonium Acetate | Acetic Acid (solvent) | Reflux | Cost-effective, simple workup | tandfonline.com |

| Benzotriazole Chemistry | Aminoacylbenzotriazole | None | Water, Microwave | Green, rapid, high purity | nih.gov |

Stereochemical Control in N-Acyl Pyrrolidine Synthesis

Maintaining the stereochemical integrity of the chiral centers in the pyrrolidine ring during synthesis is paramount. Stereochemical control is typically established during the formation of the pyrrolidine ring itself, rather than during the final N-acetylation step, which does not usually affect existing stereocenters.

Several strategies are employed to synthesize enantiomerically pure N-acyl pyrrolidines:

Chiral Pool Synthesis: This is the most common approach, starting with an enantiomerically pure starting material like L-proline or L-hydroxyproline. nih.govresearchgate.net The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Asymmetric Catalysis: In this advanced method, a prochiral substrate is converted into a chiral product using a chiral catalyst. A key example is the [3+2] cycloaddition reaction between an imino ester and an alkene, catalyzed by a complex of a silver salt and a chiral alkaloid ligand. This can create multiple stereocenters in the pyrrolidine ring with high diastereomeric and enantiomeric control. nih.gov

Chiral Auxiliaries: A chiral auxiliary, such as an N-tert-butanesulfinyl group, can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming reaction, like a cycloaddition. acs.org The auxiliary is then removed later in the synthesis.

Novel Synthetic Protocols for this compound Scaffolds

Modern organic synthesis emphasizes efficiency, atom economy, and the rapid generation of molecular diversity. Novel protocols for constructing pyrrolidine scaffolds reflect these principles, moving beyond traditional linear syntheses.

Multicomponent Reaction Strategies for Pyrrolidine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for synthesizing complex heterocyclic structures like pyrrolidines. tandfonline.comresearchgate.net MCRs offer significant advantages, including high efficiency, reduced waste, and the ability to quickly generate libraries of structurally diverse compounds. tandfonline.comnih.gov

Several MCRs are particularly useful for constructing substituted pyrrolidine rings:

The Ugi Reaction: This four-component reaction (U-4CR) typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. acs.org Variations of the Ugi reaction can be designed to produce highly functionalized, acyclic intermediates that can subsequently undergo cyclization to form pyrrolidinone derivatives. acs.orgresearchgate.net

The Passerini Reaction: This three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While it does not directly form the pyrrolidine ring, its products are versatile intermediates for further transformations into heterocyclic systems. Enol-Passerini reactions using pyrrolidine-2,3-diones have been developed to create complex pyrrolidinone structures. sci-hub.sesemanticscholar.org

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides (a 1,3-dipole) with alkenes is a classic and highly effective method for synthesizing the pyrrolidine ring. tandfonline.com This can be incorporated into MCR strategies where the azomethine ylide is generated in situ from the reaction of an amino acid and an aldehyde. tandfonline.comresearchgate.net

| Reaction Type | Core Components | Resulting Scaffold | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Aldehyde, Amino Acid, Alkene (dipolarophile) | Polysubstituted Pyrrolidines | Forms the core ring structure directly; can be highly stereoselective. | acs.orgtandfonline.comresearchgate.net |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Acyclic α-acylamino amides | Creates molecular complexity quickly; products can be cyclized to heterocycles. | acs.orgacs.orgnih.gov |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy amides | Generates highly functionalized acyclic products for further synthesis. | wikipedia.orgnih.gov |

| Titanium-Catalyzed MCR | N-tosylimino ester, Dihydrofuran, Nucleophile | Highly Substituted Pyrrolidines | Constructs up to three stereogenic centers in a single operation with high diastereoselectivity. | nih.govacs.org |

Microwave-Assisted Synthesis in Pyrrolidine Chemistry

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like pyrrolidine derivatives. This technology utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to a dramatic reduction in reaction times, increased product yields, and often, enhanced purity by minimizing the formation of byproducts. researchgate.net The application of microwave energy can be particularly advantageous in the synthesis of N-substituted pyrrolidines, a structural motif present in the target compound, this compound.

The key benefits of employing microwave-assisted synthesis in the context of preparing this compound and its analogs are summarized in the table below.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.govmdpi.com |

| Energy Efficiency | Lower | Higher researchgate.net |

| Product Yield | Often moderate | Generally higher whiterose.ac.ukresearchgate.net |

| Side Reactions | More prevalent | Reduced researchgate.net |

| Process Control | Less precise temperature control | Precise and uniform heating |

Catalytic Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

A variety of organocatalytic strategies have been successfully employed to construct the chiral pyrrolidine ring. These include, but are not limited to, [3+2] cycloaddition reactions, Michael additions, and cascade reactions. mdpi.commdpi.comsemanticscholar.org For instance, the asymmetric [3+2] cycloaddition between azomethine ylides and various dipolarophiles, catalyzed by chiral organocatalysts, provides a direct route to highly functionalized and enantioenriched pyrrolidines. mdpi.comnih.gov This approach allows for the simultaneous formation of multiple stereocenters with high levels of control.

The Michael addition of nucleophiles to α,β-unsaturated compounds is another cornerstone of asymmetric pyrrolidine synthesis. researchgate.netsemanticscholar.org Chiral amine catalysts, such as those derived from proline, can activate substrates towards enantioselective conjugate addition, leading to the formation of intermediates that can be cyclized to afford substituted pyrrolidines. researchgate.net Research has demonstrated the synthesis of pyrrolidine-3-carboxylic acid derivatives through the organocatalytic enantioselective Michael addition of nitroalkanes to enoates, achieving high enantiomeric excess. mdpi.comsemanticscholar.org This strategy is particularly relevant for creating chiral analogs of this compound with a substituent at the 3-position.

The table below summarizes key findings from recent research on the asymmetric synthesis of chiral pyrrolidine derivatives.

| Reaction Type | Catalyst Type | Key Features | Enantioselectivity (ee) |

| [3+2] Cycloaddition | Chiral Silver Catalyst | Access to highly substituted pyrrolizidines. nih.gov | Up to 87% |

| [3+2] Cycloaddition | Ag2CO3 | Diastereoselective synthesis of densely substituted pyrrolidines. nih.gov | Good to excellent |

| Michael Addition | Diarylprolinol Silyl Ether | Synthesis of trans-3-substituted proline derivatives. whiterose.ac.uk | Up to 99% |

| Michael Addition | Cinchonidine-derived Squaramide | Cascade reaction to form pyrrolidines with a C3 quaternary center. mdpi.com | High |

| Photo-enzymatic Cascade | Engineered Carbene Transferase | Enantioselective C(sp3)–H functionalization of N-heterocycles. mdpi.com | Up to 99% |

These advanced synthetic methods provide a versatile toolbox for accessing a wide range of chiral pyrrolidine derivatives. By applying these principles, it is conceivable to develop a stereoselective synthesis of (R)- or (S)-1-(3-bromomethyl-pyrrolidin-1-yl)-ethanone, which would be invaluable for investigating the structure-activity relationships of this compound and its analogs.

Advanced Purification and Isolation Techniques for N-Acetyl Bromomethyl Pyrrolidines

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques to obtain the compound in high purity. The presence of both an N-acetyl group and a reactive bromomethyl group necessitates carefully chosen purification strategies to avoid degradation and isolate the target molecule from starting materials, reagents, and byproducts.

Column chromatography is a fundamental and widely used technique for the purification of pyrrolidine derivatives. nih.gov Silica gel is a common stationary phase for the separation of moderately polar compounds like N-acetylated pyrrolidines. mdpi.comsemanticscholar.org The choice of eluent system is crucial for achieving good separation. A gradient of non-polar and polar solvents, such as hexane and ethyl acetate, is often employed to effectively separate compounds with different polarities. mdpi.comsemanticscholar.org For instance, in the purification of related pyrrolidine-fused chlorin derivatives, a mixture of dichloromethane and hexane was used as the eluent for silica gel column chromatography. nih.gov

In addition to these classical techniques, other advanced methods can be employed for the purification of N-acetyl bromomethyl pyrrolidines:

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications, preparative TLC can be a highly effective method for isolating pure compounds. nih.govmdpi.com

Flash Chromatography: This is a modification of column chromatography that uses pressure to increase the flow rate of the eluent, significantly reducing the purification time. mdpi.comsemanticscholar.org

Reversed-Phase Chromatography: In cases where the compound is highly polar or has specific solubility characteristics, reversed-phase chromatography, often using a C18-functionalized silica gel stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be a valuable alternative. mdpi.com

The general workflow for the purification and isolation of a synthesized N-acetyl bromomethyl pyrrolidine is outlined below:

Work-up: After the reaction is complete, an initial work-up procedure is typically performed. This may involve quenching the reaction, followed by extraction with an appropriate organic solvent and washing with aqueous solutions (e.g., water, brine, or a saturated solution of sodium bicarbonate) to remove inorganic salts and other water-soluble impurities. mdpi.comnih.gov

Drying and Concentration: The organic layer containing the crude product is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. mdpi.com

Chromatographic Purification: The resulting crude residue is then subjected to one of the chromatographic techniques mentioned above to separate the target compound from impurities. nih.govnih.gov

Crystallization (if applicable): The purified compound, if solid, can be further purified by crystallization to achieve high purity and obtain a crystalline product. mdpi.com

Characterization: The final purified product is then thoroughly characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity. nih.gov

By employing a combination of these advanced purification and isolation techniques, it is possible to obtain this compound and its analogs in a highly pure form, which is essential for their subsequent use in any application.

Reactivity and Chemical Transformations of 1 3 Bromomethyl Pyrrolidin 1 Yl Ethanone

Nucleophilic Substitution Reactions of the Bromomethyl Group

The presence of a primary alkyl bromide renders the bromomethyl group highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. pressbooks.pub This reaction pathway is favored due to the low steric hindrance at the electrophilic carbon. This reactivity is a cornerstone for introducing a wide array of functional groups onto the pyrrolidine (B122466) scaffold.

The electrophilic carbon of the bromomethyl group readily reacts with various heteroatom-centered nucleophiles to form new covalent bonds.

Nitrogen Nucleophiles: Primary and secondary amines can displace the bromide ion to form the corresponding secondary and tertiary amines, respectively. acs.org This reaction is fundamental for building more complex nitrogen-containing structures. Ammonia can also be used, leading to the primary amine.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides or carboxylates, can react to form ethers and esters, respectively. Hydroxide (B78521) ions or water under appropriate conditions would yield the corresponding alcohol, 1-(3-Hydroxymethyl-pyrrolidin-1-yl)-ethanone. pressbooks.pub

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and are expected to react efficiently to produce thioethers. bham.ac.uk

Phosphorus Nucleophiles: Trivalent phosphorus compounds, such as triphenylphosphine, are effective nucleophiles that can displace the bromide to form a phosphonium (B103445) salt. researchgate.net These salts are valuable intermediates, for instance, in the preparation of ylides for the Wittig reaction. researchgate.netyoutube.com

Table 1: Illustrative Nucleophilic Substitution Reactions This table presents generalized, illustrative reaction schemes.

| Nucleophile Type | Example Nucleophile (Nu-H) | General Product Structure |

|---|---|---|

| Nitrogen | R₂NH (Secondary Amine) | 1-(3-((R₂N)methyl)pyrrolidin-1-yl)ethanone |

| Oxygen | R-OH (Alcohol) | 1-(3-((R-O)methyl)pyrrolidin-1-yl)ethanone |

| Sulfur | R-SH (Thiol) | 1-(3-((R-S)methyl)pyrrolidin-1-yl)ethanone |

| Phosphorus | PPh₃ (Triphenylphosphine) | [1-acetylpyrrolidin-3-yl)methyl]triphenylphosphonium bromide |

The bifunctional nature of 1-(3-bromomethyl-pyrrolidin-1-yl)-ethanone makes it a theoretical candidate for constructing more intricate molecular frameworks like spirocycles and fused rings.

Spirocycles: Spirocyclic compounds featuring a pyrrolidine ring can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. nih.govnih.gov For this compound, a potential route to a spirocycle could involve an intramolecular cyclization of a derivative where a nucleophilic chain is attached at another position, or through an intermolecular reaction where the bromomethyl group reacts with a cyclic nucleophile. The synthesis of spiro-pyrrolidines is a significant area of research for creating pharmacologically relevant molecules. acs.orgnih.govrsc.org

Fused Rings: The generation of fused-ring systems containing a pyrrolidine core is often achieved through intramolecular cyclization reactions. osaka-u.ac.jpumich.edu A hypothetical pathway starting from this compound could involve derivatization at the N-acetyl group's alpha-carbon with a nucleophilic moiety, which could then displace the bromide intramolecularly to form a bicyclic product. Such electrophilic cyclization of N-acylpyrrolidinium ions has been investigated for creating fused systems like pyrrolo-tetrahydroisoquinolones. researchgate.net

Transformations of the N-Acetyl Moiety

The N-acetyl group is a tertiary amide, which influences its reactivity. While relatively stable, it can undergo several key transformations.

The hydrolysis of amides, including tertiary amides like the N-acetyl group, can be achieved under either acidic or basic conditions, though typically requiring more forcing conditions (e.g., heating) than esters. masterorganicchemistry.compressbooks.pub Successful hydrolysis would cleave the amide bond to yield acetic acid and the corresponding secondary amine, 3-bromomethyl-pyrrolidine. pressbooks.pub While challenging, mild alkaline hydrolysis of certain tertiary amides has been reported. arkat-usa.org This de-acetylation would unmask the pyrrolidine nitrogen, allowing for subsequent functionalization with different acyl or alkyl groups.

Table 2: Illustrative N-Acetyl Group Transformations This table presents generalized, illustrative reaction schemes.

| Transformation | Reagents | General Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, Heat | 3-(Bromomethyl)pyrrolidine |

| Base Hydrolysis | NaOH, H₂O, Heat | 3-(Bromomethyl)pyrrolidine |

The methyl protons of the acetyl group are α to the carbonyl and are therefore acidic. Although amides are less acidic than ketones, these protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate. bham.ac.ukmasterorganicchemistry.com This enolate is a carbon-centered nucleophile that can react with a variety of electrophiles. utexas.eduyoutube.com This allows for the elongation and functionalization of the acetyl side chain. For example, reaction of the enolate with an alkyl halide would result in an α-alkylated product.

Ring-Opening and Rearrangement Pathways of the Pyrrolidine Core

While the five-membered pyrrolidine ring is generally stable, the presence of the bromomethyl group at the C3 position introduces the possibility of intramolecular rearrangement. A plausible pathway involves the participation of the pyrrolidine nitrogen atom in displacing the bromide.

This intramolecular SN2 reaction would form a strained, bicyclic aziridinium (B1262131) ion intermediate. researchgate.netnih.gov Such intermediates are highly reactive and susceptible to nucleophilic attack. nih.govsemanticscholar.org The subsequent ring-opening of this aziridinium ion by a nucleophile would not regenerate the starting material but would instead lead to a rearranged product. For instance, attack by water or hydroxide at the C3a or C6a position of the aziridinium intermediate, followed by ring-opening, could lead to the formation of a substituted 2-(aminomethyl)tetrahydrofuran or a 3-hydroxy-2-substituted pyrrolidine derivative, representing a significant skeletal rearrangement. Such aziridine-to-azetidine rearrangements have been studied and rationalized computationally. researchgate.net

Derivatization Strategies for Structural Modification and Tagging

The strategic modification of this compound allows for its adaptation for a wide range of applications in chemical biology and medicinal chemistry. The primary route for its derivatization is through nucleophilic substitution at the bromomethyl position, enabling the attachment of diverse chemical entities, including spectroscopic tags and handles for bioconjugation.

The covalent attachment of spectroscopic probes, such as fluorescent dyes, to this compound facilitates its detection and quantification in various assays, as well as the study of its interactions with biological systems. The inherent reactivity of the bromomethyl group allows for straightforward conjugation with nucleophilic fluorophores.

Detailed research findings indicate that analogous compounds, such as 1-(3-iodomethyl-pyrrolidin-1-yl)-ethanone, readily undergo S\textsubscript{N}2 reactions with nucleophiles like amines and thiols. vulcanchem.com This reactivity profile is directly applicable to the bromo derivative, which can be expected to react with fluorescent dyes containing primary or secondary amine groups, thiols, or hydroxyls to form stable covalent bonds. For instance, the reaction with an amine-containing dye would result in a secondary amine linkage, while a thiol-containing dye would form a thioether bond.

The selection of the fluorescent tag can be tailored based on the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity.

Table 1: Potential Spectroscopic Tags for Derivatization

| Spectroscopic Tag Class | Nucleophilic Group | Potential Linkage |

|---|---|---|

| Coumarins | Amine, Thiol | Secondary Amine, Thioether |

| Fluoresceins | Amine, Thiol | Secondary Amine, Thioether |

| Rhodamines | Amine, Thiol | Secondary Amine, Thioether |

The resulting fluorescently-labeled pyrrolidine derivatives can be instrumental in cellular imaging studies, fluorescence polarization assays, and other analytical techniques where sensitive detection is paramount.

The functionalization of this compound with bioorthogonal handles is a key strategy for its use in bioconjugation. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility. rsc.orgaskfilo.com

To prepare this compound for click chemistry, the bromine atom is typically displaced by an azide (B81097) group through a nucleophilic substitution reaction with sodium azide. This reaction is generally efficient and proceeds under mild conditions to yield 1-(3-(azidomethyl)pyrrolidin-1-yl)ethanone. askfilo.comorganic-chemistry.org This azido-functionalized intermediate is a stable, versatile precursor for a host of bioconjugation applications.

Table 2: Synthesis of Azide-Functionalized Pyrrolidine Intermediate

| Reactant | Reagent | Product |

|---|

The resulting 1-(3-(azidomethyl)pyrrolidin-1-yl)ethanone can then be "clicked" onto a variety of alkyne-modified biomolecules, such as proteins, nucleic acids, or small-molecule probes. askfilo.comnih.gov The CuAAC reaction forms a stable triazole ring, covalently linking the pyrrolidine moiety to the target molecule. rsc.org This strategy is widely employed in the synthesis of chemical probes, which are essential tools for studying biological processes. mdpi.com For instance, by conjugating the azido-pyrrolidine to an alkyne-bearing affinity ligand, a targeted chemical probe can be constructed to investigate specific protein-ligand interactions.

Furthermore, strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free click chemistry approach. In this case, the azido-pyrrolidine derivative can react with a strained cycloalkyne, such as a dibenzocyclooctyne (DBCO) derivative, to form the triazole linkage. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

The synthesis of such bioconjugates and chemical probes enables a broad range of investigations, from target identification and validation to the development of novel diagnostic and therapeutic agents.

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromomethyl Pyrrolidin 1 Yl Ethanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of its proton and carbon resonances, and to define its connectivity and stereochemistry.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the acetyl and bromomethyl-pyrrolidine moieties. The presence of a chiral center at the C3 position of the pyrrolidine (B122466) ring and the restricted rotation around the N-C(O) amide bond can lead to magnetic non-equivalence and result in complex splitting patterns and broadened signals.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetyl) | ~2.1 | s |

| CH₂ (bromomethyl) | ~3.5-3.7 | d |

| CH (pyrrolidine C3) | ~2.5-2.8 | m |

| CH₂ (pyrrolidine C2) | ~3.4-3.8 | m |

| CH₂ (pyrrolidine C4) | ~1.9-2.2 | m |

| CH₂ (pyrrolidine C5) | ~3.3-3.6 | m |

Predicted ¹³C NMR Chemical Shifts:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield shift.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl) | ~169-171 |

| CH₃ (acetyl) | ~21-23 |

| CH₂ (bromomethyl) | ~35-38 |

| CH (pyrrolidine C3) | ~38-42 |

| CH₂ (pyrrolidine C2) | ~45-50 |

| CH₂ (pyrrolidine C4) | ~28-32 |

| CH₂ (pyrrolidine C5) | ~44-48 |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, correlations would be expected between the C3-H proton and the protons of the adjacent C2 and C4 methylene (B1212753) groups, as well as between the C3-H and the bromomethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom's chemical shift based on the shifts of its attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry at the C3 position and the preferred conformation of the pyrrolidine ring by observing through-space interactions between protons.

Given that this compound is a chiral molecule, NMR spectroscopy can be used to determine its enantiomeric purity. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) would be necessary. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which are distinguishable by NMR, typically exhibiting separate signals for each enantiomer in the ¹H or ¹³C NMR spectrum. This would allow for the quantification of the enantiomeric excess (ee).

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the elemental composition can be confirmed. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major isotopic peaks for the molecular ion [M]⁺ and protonated molecule [M+H]⁺, separated by two mass units.

Predicted HRMS Data:

| Ion | Calculated m/z for C₇H₁₂⁷⁹BrNO | Calculated m/z for C₇H₁₂⁸¹BrNO |

| [M+H]⁺ | 206.0178 | 208.0158 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the [M+H]⁺ ion) to generate a spectrum of product ions. The analysis of these fragments provides insights into the molecule's structure and connectivity.

Predicted Fragmentation Pathways:

The fragmentation of the protonated molecule is expected to proceed through several key pathways, including:

Loss of the acetyl group: A common fragmentation for N-acetyl compounds is the cleavage of the amide bond, leading to a fragment corresponding to the protonated 3-bromomethyl-pyrrolidine.

Loss of the bromomethyl group: Cleavage of the C-Br bond or the C-C bond connecting the bromomethyl group to the pyrrolidine ring would result in characteristic fragment ions.

Ring opening of the pyrrolidine: Fragmentation of the pyrrolidine ring itself can lead to a series of smaller fragment ions.

Predicted Key Fragment Ions in MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 206/208 | 164/166 | [M+H - CH₂CO]⁺ |

| 206/208 | 126 | [M+H - Br - CH₃]⁺ or [M+H - CH₂Br]⁺ |

| 206/208 | 43 | [CH₃CO]⁺ |

Ion Mobility Mass Spectrometry for Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.netresearchgate.net This method would be particularly valuable for analyzing this compound, as it can distinguish between different isomers and conformers that are indistinguishable by mass spectrometry alone. nzqa.govt.nzresearchgate.net

For this compound, which possesses a chiral center at the C3 position of the pyrrolidine ring, IMS-MS could potentially separate the (R)- and (S)-enantiomers. This separation is achieved by measuring the drift time of the ions through a gas-filled chamber under the influence of a weak electric field. The drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape.

The two enantiomers, being non-superimposable mirror images, can exhibit different CCS values, especially when they interact with a chiral drift gas or when they form diastereomeric complexes with a chiral selector. Furthermore, the flexibility of the pyrrolidine ring and the rotation around the C-N amide bond can lead to the existence of different conformers (e.g., equatorial vs. axial orientation of the bromomethyl group, and s-cis vs. s-trans conformers of the N-acetyl group). These conformers would likely have distinct CCS values, leading to multiple peaks in the ion mobility spectrum for a single enantiomer. High-resolution IMS techniques, such as Structures for Lossless Ion Manipulations (SLIM), could provide the necessary resolving power to separate these closely related species. nzqa.govt.nzresearchgate.net

Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound Isomers

| Isomer/Conformer | Proposed Structure | Expected Relative Collision Cross-Section (CCS) |

| (S)-enantiomer (Equatorial) | The bromomethyl group is in an equatorial position on the pyrrolidine ring. | More compact, smaller CCS |

| (S)-enantiomer (Axial) | The bromomethyl group is in an axial position on the pyrrolidine ring. | More extended, larger CCS |

| (R)-enantiomer (Equatorial) | The bromomethyl group is in an equatorial position on the pyrrolidine ring. | More compact, smaller CCS |

| (R)-enantiomer (Axial) | The bromomethyl group is in an axial position on the pyrrolidine ring. | More extended, larger CCS |

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information about the bond lengths, bond angles, and torsional angles of this compound, allowing for the unambiguous determination of its solid-state conformation and the relative stereochemistry of the chiral center.

A successful crystallographic analysis would reveal:

The puckering of the pyrrolidine ring (e.g., envelope or twist conformation).

The orientation of the bromomethyl substituent (axial or equatorial).

The conformation of the N-acetyl group.

The intermolecular interactions, such as hydrogen bonds or halogen bonds, that stabilize the crystal lattice.

This information is crucial for understanding the molecule's preferred conformation in a constrained environment and can be used to calibrate and validate computational models.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z | 4 |

| C-Br Bond Length (Å) | ~1.95 |

| C=O Bond Length (Å) | ~1.23 |

| C-N-C Angle (°) | ~112 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. researchgate.net For this compound, these techniques would provide a characteristic "fingerprint" based on the vibrational modes of its constituent bonds.

Key expected vibrational bands would include:

Amide C=O stretch: A strong band in the IR spectrum, typically around 1650 cm⁻¹, indicative of the tertiary amide.

C-N stretch: Associated with the pyrrolidine ring and the amide group, appearing in the 1400-1000 cm⁻¹ region.

C-H stretches: From the methyl and methylene groups, observed around 2850-3000 cm⁻¹.

C-Br stretch: A weaker band at lower frequencies, typically in the range of 600-500 cm⁻¹, which is often more prominent in the Raman spectrum.

The exact positions of these bands can be sensitive to the molecule's conformation, and computational methods are often used to predict the vibrational spectra for different conformers to aid in the interpretation of the experimental data. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide) | 1630 - 1680 | IR (Strong), Raman (Moderate) |

| CH₂ Bend | 1440 - 1480 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR (Weak), Raman (Strong) |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration of chiral molecules. Since this compound is chiral, these methods would be crucial for assigning the (R) or (S) configuration to its stereocenter.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The n → π* electronic transition of the amide chromophore in this compound is expected to give rise to a characteristic Cotton effect in the ECD spectrum. The sign and magnitude of this Cotton effect are directly related to the stereochemistry of the chiral center and the conformation of the molecule.

To definitively assign the absolute configuration, the experimental ECD spectrum would be compared with theoretical spectra generated using time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) enantiomers. A good match between the experimental and a calculated spectrum would provide strong evidence for the absolute configuration of that enantiomer.

Table 4: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Enantiomer | Expected ECD Cotton Effect (n → π*) | Expected Sign of Optical Rotation [α]D |

| (S)-1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone | Positive Cotton effect around 220 nm | (+) |

| (R)-1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone | Negative Cotton effect around 220 nm | (-) |

Chemical Probe Development and Mechanistic Studies on Molecular Interactions Excluding Efficacy/clinical Data

Design Principles for 1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone as Chemical Probes

The design of effective chemical probes requires a careful balance of reactivity, selectivity, and the incorporation of features that enable detection and analysis. The structure of this compound, with its distinct chemical motifs, provides a foundation for its development as a versatile chemical probe.

Leveraging the Bromomethyl Group for Covalent Probe Formation

The cornerstone of this compound's utility as a chemical probe is its bromomethyl group, which functions as a reactive electrophile. This group is designed to form a stable, covalent bond with nucleophilic residues on target proteins. Alkylating agents, such as those containing a bromomethyl group, react with electron-rich atoms in biological macromolecules, most notably the thiol groups of cysteine residues, but also potentially with lysine, histidine, and aspartate side chains. creative-proteomics.comnih.govnih.gov This covalent and often irreversible interaction can be advantageous for several reasons: it can lead to prolonged duration of action, enhanced potency, and, if the targeted nucleophile is not widely conserved, exquisite selectivity. nih.gov

In Vitro Mechanistic Investigations of Bromomethyl Pyrrolidine (B122466) Interactions with Molecular Targets

Understanding the precise mechanism by which a chemical probe interacts with its molecular targets is essential for interpreting experimental results. For a compound like this compound, this involves detailed in vitro studies, including enzyme kinetics, receptor binding assays, and direct analysis of protein modification.

Enzyme Kinetic Studies to Elucidate Inhibition Mechanisms (e.g., Dihydrofolate Reductase inhibition, Prolyl Oligopeptidase inhibition)

Given that pyrrolidine-based structures are known to inhibit various enzymes, it is plausible that this compound could act as an inhibitor of enzymes such as Dihydrofolate Reductase (DHFR) or Prolyl Oligopeptidase (POP). nih.govfrontiersin.orgnih.gov

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in folate metabolism, and its inhibition can have significant effects on cell proliferation. nih.govnih.govwikipedia.org Pyrrolidine-based compounds have been explored as DHFR inhibitors. nih.govresearchgate.net For a covalent inhibitor like this compound, enzyme kinetic studies would be designed to determine the nature of the inhibition. This would involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor and the substrate. nih.gov The irreversible nature of the inhibition would be expected to result in a time-dependent decrease in enzyme activity. Kinetic parameters such as the inactivation rate constant (kinact) and the inhibitor concentration that produces half-maximal inactivation (KI) would be determined.

Prolyl Oligopeptidase (POP) Inhibition: POP is a serine protease that has been implicated in neurodegenerative diseases. frontiersin.orgnih.govnih.gov Several classes of POP inhibitors are based on the pyrrolidine scaffold. frontiersin.orgmcgill.caacs.org Some cyanopyrrolidine-based inhibitors are thought to act via covalent modification of the active site serine residue. frontiersin.org It is hypothesized that the bromomethyl group of this compound could similarly target a nucleophilic residue in the active site of POP, leading to irreversible inhibition. Kinetic studies would be crucial to confirm this and to quantify the potency of the inhibition. nih.gov

Below is a table of inhibitory activities for some pyrrolidine-based inhibitors against Prolyl Oligopeptidase, illustrating the type of data that would be sought for this compound.

| Compound Name | Target Enzyme | IC50 (nM) | Inhibition Type |

| CbzMetPrdN | Prolyl Oligopeptidase | ~2 | Covalent (putative) |

| CbzGlnPrdN | Prolyl Oligopeptidase | ~2 | Covalent (putative) |

| KYP-2047 | Prolyl Oligopeptidase | Not specified | Covalent (putative) |

| Fmoc-prolyl-pyrrolidine-2-nitrile | Prolyl Oligopeptidase | 5 (Ki) | Noncompetitive |

| Fmoc-alanyl-pyrrolidine-2-nitrile | Prolyl Oligopeptidase | 5 (Ki) | Noncompetitive |

This table presents data for analogous pyrrolidine-based compounds to illustrate the type of research findings relevant to the study of this compound. Data from frontiersin.orgnih.gov.

Receptor Binding Assays for Ligand-Receptor Interaction Profiling

In addition to enzyme inhibition, N-acyl pyrrolidine derivatives can exhibit affinity for various receptors. pharmpharm.ru Receptor binding assays are a fundamental tool for profiling the interaction of a ligand with its receptor. pharmpharm.ru These assays typically use a radiolabeled or fluorescently tagged ligand of known affinity to characterize the binding of the test compound. By measuring the displacement of the known ligand, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the test compound can be determined.

For this compound, a panel of receptor binding assays would be employed to assess its selectivity profile. This would involve testing its ability to bind to a wide range of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Given its covalent nature, the binding of this compound might be irreversible, which would be observable as a time-dependent and non-saturable displacement of the reference ligand. Such studies are critical for understanding the potential molecular targets of the compound and for interpreting its biological effects.

Analysis of Protein Modification by Bromomethyl Derivatives (e.g., alkylation of active site residues)

The definitive proof of covalent modification of a target protein by this compound comes from the direct analysis of the protein-probe adduct. Mass spectrometry (MS) is a powerful technique for this purpose. creative-proteomics.comnih.govnih.govmdpi.com In a typical experiment, the target protein is incubated with the bromomethyl derivative, after which the protein is digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

The covalent adduction of the 1-(3-acetyl-pyrrolidin-3-yl)methyl group to a peptide will result in a characteristic mass shift that can be readily detected by the mass spectrometer. The exact site of modification can then be pinpointed by tandem mass spectrometry (MS/MS), where the modified peptide is fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence and the location of the modification. nih.gov This level of detail is crucial for confirming that the alkylation occurs at a specific residue within the active site of an enzyme, for example, which would provide strong evidence for the mechanism of inhibition. creative-proteomics.com

The table below summarizes common nucleophilic amino acid residues that are potential targets for alkylation by a bromomethyl group.

| Amino Acid Residue | Nucleophilic Group | Potential for Alkylation |

| Cysteine | Thiol (-SH) | High |

| Lysine | Epsilon-amino (-NH2) | Moderate |

| Histidine | Imidazole ring | Moderate |

| Aspartate | Carboxylate (-COOH) | Low |

| Glutamate | Carboxylate (-COOH) | Low |

| Methionine | Thioether (-S-CH3) | Possible |

| Tyrosine | Phenol (-OH) | Low |

This table is based on the general reactivity of alkylating agents towards amino acid residues. creative-proteomics.comnih.gov

Elucidation of Intracellular Signaling Pathway Perturbations

The introduction of a bioactive molecule such as this compound into a biological system can induce a cascade of changes in intracellular signaling pathways. The elucidation of these perturbations is critical for understanding the compound's mechanism of action and its potential downstream effects. The bromomethyl group on the pyrrolidine ring provides a reactive electrophilic site, suggesting a potential for covalent interaction with nucleophilic residues (e.g., cysteine, histidine) on cellular proteins. Such interactions can alter the function of key signaling proteins, leading to widespread changes in cellular signaling networks.

To investigate these effects, a common approach is to employ transcriptomic and proteomic profiling. For instance, in studies analyzing sepsis-associated intestinal mucosal barrier damage, high-throughput sequencing was used to identify differentially expressed genes (DEGs) in response to the disease state. nih.gov A similar methodology could be applied to cells treated with this compound. By comparing the gene expression profiles of treated and untreated cells, researchers can identify genes that are significantly up- or downregulated.

Subsequent bioinformatic analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, can then map these DEGs to specific biological processes and signaling pathways. nih.gov For example, KEGG analysis might reveal enrichment in pathways such as cytokine-cytokine receptor interaction, cell differentiation pathways, or specific kinase signaling cascades. nih.gov This provides a global view of the cellular response to the compound.

To validate these findings and identify the key drivers of the observed phenotypic changes, a protein-protein interaction (PPI) network can be constructed. nih.gov This network maps the functional relationships between the proteins encoded by the DEGs. Hub genes, which are highly connected nodes within this network, are often critical for the observed biological effect. nih.gov Quantitative real-time polymerase chain reaction (RT-qPCR) can then be used to confirm the expression changes of these hub genes. nih.gov

While specific data for this compound is not yet available in published literature, the table below illustrates the kind of data that would be generated from such a study, drawing parallels from established methodologies. nih.gov

| Analysis Type | Illustrative Finding for a Hypothetical Study | Inferred Cellular Impact |

| Differential Gene Expression | 250 differentially expressed genes (150 upregulated, 100 downregulated) | Significant alteration of the cellular transcriptional landscape. |

| KEGG Pathway Analysis | Enrichment in MAPK signaling pathway, p53 signaling pathway, and apoptosis. | The compound may induce cellular stress and affect cell cycle and survival decisions. |

| PPI Network Analysis | Identification of JUN, FOS, and TP53 as key hub genes. | The compound likely perturbs signaling cascades that converge on these critical transcription factors. |

| RT-qPCR Validation | Confirmed upregulation of JUN and FOS, and stabilization of TP53 mRNA. | Validates the transcriptomic data and points to specific regulatory nodes. |

This multi-pronged approach allows for a comprehensive understanding of how a chemical probe like this compound can perturb the intricate network of intracellular signaling pathways.

Advanced Methodologies for Target Identification and Validation

Identifying the direct molecular targets of a new chemical probe is a crucial step in understanding its biological activity. Advanced proteomic methodologies are central to this endeavor, enabling the unbiased identification and subsequent validation of protein-probe interactions within a complex cellular environment.

Affinity-Based Proteomics with Pyrrolidine Probes

Affinity-based proteomics is a powerful technique for identifying the cellular binding partners of a small molecule. nih.gov For a compound like this compound, its inherent reactivity can be leveraged to create a potent chemical probe for activity-based protein profiling (ABPP). ABPP utilizes probes that form covalent bonds with specific, functionally relevant amino acid residues in proteins, allowing for their enrichment and identification. nih.govresearchgate.net

The workflow for an ABPP experiment using a probe derived from this compound would typically involve the following steps:

Probe Synthesis : The core molecule would be modified with a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, connected via a linker.

Cellular Labeling : Intact cells or cell lysates are incubated with the tagged probe, allowing it to covalently bind to its protein targets. The bromomethyl group would act as the "warhead," reacting with nucleophilic residues like cysteine.

Enrichment : If a biotin tag is used, the probe-protein complexes can be captured using streptavidin-coated beads, effectively enriching them from the rest of the proteome.

Identification : The enriched proteins are then digested into peptides and identified using mass spectrometry (MS).

Studies on other pyrrolidine-based probes, such as the cyanopyrrolidine MT16-205, have successfully used this approach to identify targets like deubiquitinating enzymes and aldehyde dehydrogenases. rsc.org This highlights the versatility of the pyrrolidine scaffold in designing selective chemical probes. rsc.org The table below outlines the type of data generated in an affinity-based proteomics experiment designed to identify the targets of a hypothetical pyrrolidine probe.

| Target Protein ID (UniProt) | Protein Name | Function | Enrichment Ratio (Probe/Control) | Potential Site of Modification |

| P04637 | Tumor protein p53 | Transcription factor, tumor suppressor | 15.2 | Cys124, Cys135, Cys141 |

| P62258 | 14-3-3 protein zeta/delta | Signal transduction, adapter protein | 8.5 | Cys25 |

| Q06830 | Peroxiredoxin-1 | Redox signaling, antioxidant | 6.1 | Cys52, Cys173 |

This approach not only identifies direct binding partners but can also provide insights into the specific sites of interaction on the target proteins, offering a detailed molecular snapshot of the probe's activity.

Quantitative Mechanistic Biology Studies

Beyond simple target identification, it is crucial to understand the functional consequences of a probe binding to its targets. Quantitative mechanistic biology studies aim to bridge this gap by providing quantitative data on how a probe affects protein function, interactions, and cellular pathways.

A "function-first" proteomic strategy can be employed, where the primary screen looks for functional changes in the proteome rather than just binding events. nih.gov For example, size-exclusion chromatography coupled with mass spectrometry (SEC-MS) can be used to monitor changes in protein complex formation or stability in the presence of the chemical probe. nih.gov A probe that disrupts a protein-protein interaction would cause a shift in the elution profile of the constituent proteins, which can be quantified by MS. nih.gov

This approach has been used to discover small molecules that disrupt important protein complexes like the PA28 proteasome regulatory complex and the spliceosome. nih.gov By integrating these functional data with site-specific binding information from ABPP, a comprehensive picture of the probe's mechanism can be developed. nih.gov

The following table illustrates the type of quantitative data that could be generated to validate the functional effects of this compound on a hypothetical protein complex.

| Protein Complex | Component Proteins | Effect of Probe Treatment | Quantitative Change | Inferred Mechanism |

| Redoxasome | Peroxiredoxin-1, Thioredoxin | Disruption of complex formation | 50% decrease in co-elution | Covalent modification of a key cysteine in Peroxiredoxin-1 prevents its interaction with Thioredoxin. |

| 14-3-3 Dimer | 14-3-3 zeta/delta | Stabilization of the dimer | 30% increase in high molecular weight fraction | Probe binds at the dimer interface, locking the complex in a stable conformation. |

These quantitative studies are essential for validating initial hits from screening campaigns and for developing a nuanced understanding of how a chemical probe exerts its effects at a molecular and cellular level. They provide the mechanistic detail necessary to confirm that a probe is a useful tool for studying a specific biological process.

Conclusion and Future Research Directions in 1 3 Bromomethyl Pyrrolidin 1 Yl Ethanone Chemistry

Synopsis of Key Findings on 1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone

Currently, this compound is primarily recognized as a synthetic intermediate or building block. Its significance stems from the combination of three key structural features: the pyrrolidine (B122466) core, an N-acetyl group, and a reactive C3-bromomethyl substituent.

The Pyrrolidine Scaffold : This saturated five-membered nitrogen heterocycle is a cornerstone in drug design. nih.gov Its non-planar, puckered structure provides three-dimensional diversity, allowing for precise spatial orientation of substituents to optimize interactions with biological targets. nih.gov The pyrrolidine motif is integral to a wide array of pharmaceuticals, from antiviral agents to central nervous system drugs. mdpi.comnih.gov

The N-Acetyl Group : The acetyl moiety converts the secondary amine of the pyrrolidine ring into an amide. This modification significantly influences the compound's electronic and conformational properties. It removes the basicity of the nitrogen atom and can affect the ring's puckering. nih.gov This feature is often used to mimic peptide bonds or to modulate a molecule's physicochemical properties, such as solubility and membrane permeability.

The 3-Bromomethyl Substituent : The bromomethyl group at the C3 position is the compound's primary reactive site. The carbon-bromine bond is a versatile chemical handle, susceptible to cleavage and replacement by a wide variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups, making it an ideal point for library diversification. Furthermore, the C3 position is a stereogenic center, meaning the compound can exist as (R) and (S) enantiomers, the specific stereochemistry of which can be critical for biological activity. mdpi.com

Identification of Remaining Scientific Challenges and Opportunities

Despite its potential, significant gaps in the knowledge surrounding this compound present both challenges and opportunities for the scientific community.

Scientific Challenges:

Stereoselective Synthesis : The most significant hurdle is the development of efficient, scalable, and stereoselective synthetic routes. As the biological effects of chiral molecules are often enantiomer-dependent, methods to produce enantiomerically pure (R)- or (S)-1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone are crucial but currently lacking. mdpi.comacs.org

Limited Reactivity Data : There is a notable absence of systematic studies detailing the compound's reactivity profile with a broad range of reagents and under various conditions.

Unknown Biological Profile : The specific biological activities of the compound and its simple derivatives have not been characterized, leaving its therapeutic potential entirely unexplored.

Scientific Opportunities:

Scaffold for Drug Discovery : The compound is an ideal starting point for generating libraries of novel 3-substituted pyrrolidine derivatives. The reactive bromomethyl group allows for facile diversification to explore structure-activity relationships (SAR) for various therapeutic targets. nih.govnih.gov

Probe for Chemical Biology : Derivatives could be developed as chemical probes to investigate biological pathways, with the pyrrolidine core targeting specific protein classes and the functionalized side chain allowing for the attachment of reporter tags or cross-linking agents.

Development of Novel Catalysts : Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. mdpi.com There is an opportunity to explore whether novel catalysts derived from enantiopure this compound could enable new chemical transformations.

Prospective Methodologies for Enhanced Synthesis and Functionalization

Advances in synthetic organic chemistry offer numerous promising strategies for both the efficient, stereocontrolled synthesis of the this compound core and the sophisticated functionalization of its C-Br bond.

For Enhanced Synthesis : Future efforts should move beyond classical methods and embrace modern asymmetric techniques to gain control over the C3 stereocenter. Methodologies such as 1,3-dipolar cycloadditions between azomethine ylides and alkenes, palladium-catalyzed asymmetric [3+2] cycloadditions, and biocatalytic routes using enzymes like transaminases could provide access to chiral precursors. acs.orgacs.orgorganic-chemistry.orgnih.gov

For Enhanced Functionalization : While simple nucleophilic substitution is a straightforward way to modify the compound, contemporary cross-coupling reactions can unlock access to far more complex and diverse structures. Employing the bromomethyl moiety in reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and C-H activation chemistries would significantly expand the accessible chemical space.

Table 1: Prospective Methodologies for Synthesis and Functionalization

| Area | Methodology | Potential Outcome | Relevant Citations |

| Asymmetric Synthesis | Palladium-Catalyzed [3+2] Cycloaddition | Enantioselective formation of the pyrrolidine ring from simple precursors. | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Diastereoselective synthesis of densely substituted pyrrolidine cores. | acs.orgnih.gov | |

| Biocatalysis (e.g., Transaminases) | Access to both enantiomers of key chiral amine intermediates. | acs.org | |

| Advanced Functionalization | Suzuki Coupling | Formation of new C-C bonds to introduce aryl or vinyl groups. | |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce diverse amine functionalities. | ||

| Photoredox Catalysis | Novel C-C and C-heteroatom bond formations under mild conditions. |

Future Avenues in Mechanistic Biological and Computational Investigations

To unlock the full potential of this compound as a scaffold for drug discovery, focused biological and computational studies are essential.

Biological Investigations : The immediate priority is to synthesize a diverse library of derivatives and screen them against a wide range of biological targets. Given the prevalence of the pyrrolidine scaffold in neuroscience and infectious disease, targets such as G-protein coupled receptors (GPCRs), ion channels, proteases, and kinases would be logical starting points. nih.govnih.gov For any "hit" compounds identified, subsequent studies should focus on target validation, mechanism of action, and the critical role of stereochemistry in determining biological activity. mdpi.com

Computational Investigations : In parallel with experimental work, computational chemistry can guide and accelerate the research process. Molecular modeling and in silico screening can predict potential biological targets and prioritize the synthesis of derivatives with the highest likelihood of activity. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to analyze the compound's conformational landscape, study reaction mechanisms, and rationalize observed structure-activity relationships. mdpi.com

Table 2: Future Computational and Biological Research Avenues

| Research Avenue | Specific Approach | Objective | Relevant Citations |

| Computational Chemistry | Molecular Docking / Virtual Screening | To identify and prioritize potential protein targets for compound libraries. | |

| Density Functional Theory (DFT) | To understand conformational preferences and model reaction transition states. | mdpi.com | |

| Quantitative Structure-Activity Relationship (QSAR) | To build predictive models that correlate chemical structure with biological activity. | nih.gov | |

| Biological Investigation | High-Throughput Screening (HTS) | To rapidly screen compound libraries against diverse biological assays. | |

| Target Identification & Validation | To determine the specific molecular target of active compounds. | ||

| Stereochemistry-Activity Studies | To compare the biological activity of individual enantiomers and diastereomers. | mdpi.com |

Q & A

Basic: What are the optimized synthetic protocols for preparing 1-(3-Bromomethyl-pyrrolidin-1-yl)-ethanone, and how are reaction conditions tailored to reduce side reactions?

Methodological Answer:

The synthesis typically involves bromination of a pyrrolidinyl-ethanone precursor. For example, bromine in acetic acid or dichloromethane at room temperature can selectively brominate the methyl group adjacent to the ketone. Optimization includes:

- Solvent choice: Polar aprotic solvents (e.g., dichloromethane) minimize unwanted solvolysis .

- Temperature control: Maintaining 20–25°C prevents over-bromination or ring-opening side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirmation via H NMR (e.g., δ 3.8–4.2 ppm for Br-CH-) and LC-MS ensures purity .

Advanced: How do crystallographic data and SHELX refinement resolve stereochemical uncertainties in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) coupled with SHELXL refinement provides precise bond angles, torsion angles, and spatial arrangements. Key steps:

- Data collection: High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.

- SHELXL refinement: Anisotropic displacement parameters and hydrogen atom positioning clarify bromomethyl group orientation. For example, a torsion angle of 85–95° between the pyrrolidine ring and Br-CH- group confirms equatorial positioning .

- Validation: R-factor (<5%) and residual electron density maps (<0.3 eÅ) validate the model .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral artifacts addressed?

Methodological Answer:

- H/C NMR: Key signals include δ 2.1–2.4 ppm (pyrrolidine CH), δ 4.1–4.3 ppm (Br-CH-), and δ 208–210 ppm (ketone C=O). Artifacts (e.g., residual solvent) are minimized by deuteration and inverse-gated decoupling .

- IR spectroscopy: A strong C=O stretch (~1700 cm) and C-Br vibration (~650 cm) confirm functionality.

- Mass spectrometry: ESI-MS in positive mode shows [M+H] with isotopic peaks (1:1 for Br/Br) .

Advanced: How does the bromomethyl group influence regioselectivity in nucleophilic substitution reactions of this compound?

Methodological Answer:

The electron-withdrawing ketone activates the bromomethyl group for S2 reactions. Regioselectivity is governed by:

- Steric effects: Bulky nucleophiles (e.g., tert-butoxide) favor attack at the less hindered pyrrolidine nitrogen.

- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing substitution at Br-CH-.

- Kinetic vs. thermodynamic control: Low temperatures (−20°C) favor direct substitution, while heating (60°C) may lead to ring-opening via aziridinium intermediates .

Safety: What are the critical safety protocols for handling brominated pyrrolidinyl-ethanones in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Fume hoods are required for reactions releasing HBr gas .

- Waste disposal: Halogenated byproducts are segregated and treated via neutralization (e.g., NaHCO) before disposal as hazardous waste.

- Emergency measures: Immediate ethanol rinsing for skin contact and activated charcoal for accidental ingestion .

Advanced: How can density functional theory (DFT) predict reaction pathways and intermediates for this compound in cross-coupling reactions?

Methodological Answer:

- Modeling: B3LYP/6-31G(d) calculations map potential energy surfaces for Suzuki-Miyaura coupling. Transition states (TS) are located using QST3 methods.

- Key insights: TS geometries reveal oxidative addition at Pd(0) centers is rate-limiting (ΔG ~25 kcal/mol). The bromomethyl group’s electron deficiency lowers TS energy by 8–10 kcal/mol compared to non-brominated analogs .

- Validation: Computed activation energies correlate with experimental yields (R > 0.90) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.